N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride
Description
The compound N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a potent inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a multifunctional enzyme critical for DNA repair and redox signaling. APE1 overexpression in cancers, particularly gliomas, is linked to resistance against alkylating agents and radiotherapy, making its inhibition a promising therapeutic strategy .
This compound belongs to a class of benzothiazole-tetrahydrothienopyridine hybrids designed to disrupt APE1’s endonuclease activity. Key structural features include:
- Benzo[d]thiazole moiety: Enhances DNA intercalation and enzyme binding.
- Tetrahydrothieno[2,3-c]pyridine core: Provides rigidity and modulates lipophilicity.
- Pyrrolidin-1-ylsulfonyl benzamide group: Optimizes solubility and target engagement.
Preclinical studies demonstrate its single-digit µM activity against purified APE1, synergistic cytotoxicity with alkylating agents (e.g., temozolomide), and favorable pharmacokinetics, including robust brain exposure in murine models .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S3.ClH/c1-18(2)31-16-13-21-24(17-31)37-28(25(21)27-29-22-7-3-4-8-23(22)36-27)30-26(33)19-9-11-20(12-10-19)38(34,35)32-14-5-6-15-32;/h3-4,7-12,18H,5-6,13-17H2,1-2H3,(H,30,33);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMQBEUYZPPHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR), drawing from diverse research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d]thiazole moiety : Known for its role in various biological activities.
- Tetrahydrothieno[2,3-c]pyridine : A heterocyclic structure that contributes to the compound's pharmacological properties.
- Pyrrolidinylsulfonyl group : Enhances solubility and biological activity.
The molecular formula is with a molecular weight of approximately 500.1 g/mol. Its synthesis typically involves multi-step reactions including coupling of substituted amines and carboxylic acids .
Inhibition of APE1
One of the key biological activities of this compound is its inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), a crucial enzyme in the base excision repair (BER) pathway. APE1 plays a significant role in DNA repair mechanisms and is often overexpressed in various cancers, contributing to treatment resistance.
Research indicates that this compound exhibits low micromolar activity against purified APE1 enzymes. It has been shown to enhance the cytotoxic effects of alkylating agents such as temozolomide and methylmethane sulfonate in HeLa cell lines, suggesting its potential utility as an adjunct in cancer therapies .
Antiviral Activity
In addition to its anticancer properties, studies have indicated that this compound may possess antiviral activity. In vitro experiments have demonstrated efficacy against several viruses including:
- Respiratory Syncytial Virus (RSV)
- Human Rhinovirus (HRV)
- Influenza A Virus
These findings suggest that the compound could be explored further for therapeutic applications in viral infections, although more research is necessary to establish its safety and efficacy in vivo.
Immunomodulatory Effects
Emerging data suggest that this compound may also exhibit immunomodulatory properties. It has been observed to influence the activity of various immune cells, potentially affecting the immune response during infections or cancer progression.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in modulating biological activity:
- Thiazole and Pyridine Structures : These components are critical for APE1 inhibition.
- Substituents on the Benzamide Ring : Alterations can significantly affect potency and selectivity against APE1.
Table 1 summarizes key findings from SAR studies on related compounds:
| Compound | APE1 Inhibition (µM) | Cytotoxicity Enhancement | Antiviral Activity |
|---|---|---|---|
| Compound 1 | 5 | + | - |
| Compound 2 | 10 | + | + |
| Target Compound | 3 | ++ | + |
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
- Combination Therapy with Temozolomide : In a preclinical model, the compound significantly enhanced tumor response rates when combined with temozolomide.
- Viral Infection Models : In vitro studies showed reduced viral loads in cells treated with this compound during RSV infection.
Comparison with Similar Compounds
Key Structural Variations
The target compound’s analogs differ primarily in substituents on the tetrahydrothienopyridine core and sulfonamide groups. These modifications influence potency, selectivity, and pharmacokinetic profiles:
*Estimated based on molecular formula.
†Inference from molecular weight and polar substituents.
Structure-Activity Relationships (SAR)
- Core Substituents: Isopropyl vs. Tetrahydrothienopyridine vs. Ethoxybenzothiazole []: The thienopyridine core confers conformational rigidity, likely favoring APE1 binding over bulkier ethoxybenzothiazole derivatives.
Sulfonamide Modifications :
- Pyrrolidin-1-ylsulfonyl : Balances solubility and target affinity, as pyrrolidine’s cyclic amine may form hydrogen bonds with APE1’s active site .
- Dipropyl/Dimethylsulfamoyl [] : Larger alkyl groups (e.g., dipropyl) may hinder enzyme access, while dimethyl groups lack optimal hydrogen-bonding capacity.
Benzamide vs. Acetamide [Compound 3, ] : The benzamide-pyrrolidine sulfonyl moiety in the target compound improves enzyme inhibition and pharmacokinetics compared to simpler acetamide derivatives.
APE1 Inhibition and Cytotoxicity Synergy
The target compound’s µM-level APE1 inhibition aligns with analogs like Compound 3, but its benzamide-sulfonamide structure enhances synergistic cytotoxicity with alkylating agents. For example, it reduces HeLa cell viability by >50% when co-administered with methyl methanesulfonate .
Brain Exposure and Therapeutic Potential
Elevated APE1 activity in gliomas (3.5-fold higher in high-grade tumors) underscores the need for brain-penetrant inhibitors . The target compound’s isopropyl group and moderate molecular weight (~567 g/mol) likely facilitate blood-brain barrier (BBB) transit, unlike higher-weight analogs (e.g., [], 567.2 g/mol with polar ethoxy group) .
Q & A
Basic Question: What are the recommended methodologies for synthesizing this compound with high purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, including cyclization, sulfonation, and benzamide coupling. Key steps:
Cyclization of thieno-pyridine core : Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to minimize byproducts .
Sulfonation of pyrrolidine : Employ in situ generated sulfur trioxide complexes to enhance regioselectivity. Monitor progress via TLC or HPLC .
Final coupling : Use coupling agents like HATU or EDCI under inert atmosphere. Purify via recrystallization or column chromatography (silica gel, gradient elution). Validate purity with NMR (>95% by H NMR) and HPLC (≥99% area under the curve) .
Advanced Question: How can computational methods accelerate reaction optimization for this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with machine learning (ML) to predict optimal reaction pathways:
- Reaction path search : Use software like Gaussian or ORCA to model transition states and identify low-energy pathways for cyclization and sulfonation .
- ML-driven condition screening : Train models on historical reaction data (solvent, catalyst, yield) to predict ideal parameters for coupling steps. Validate with small-scale experiments .
- Feedback loops : Feed experimental results (e.g., failed conditions) back into computational models to refine predictions iteratively .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural confirmation : Use H/C NMR (DMSO- or CDCl) to verify benzo[d]thiazole and pyrrolidine-sulfonyl moieties. Compare peaks to reference spectra .
- Purity assessment : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Calibrate against a certified reference standard .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .
Advanced Question: How can researchers resolve contradictions in biological activity data (e.g., IC50_{50}50 variability)?
Methodological Answer:
Contradictions may arise from assay conditions or compound stability. Mitigate via:
Orthogonal assays : Compare results from fluorescence-based, radiometric, and SPR assays to rule out method-specific artifacts .
Stability profiling : Incubate the compound in assay buffers (pH 7.4, 37°C) and quantify degradation over time using LC-MS. Adjust buffer composition (e.g., antioxidants) if needed .
Batch consistency : Ensure identical synthetic protocols and storage conditions (-20°C, desiccated) across studies. Perform QC checks (HPLC, NMR) for each batch .
Basic Question: What strategies improve solubility for in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤0.1% final concentration) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH adjustment : For hydrochloride salts, prepare stock solutions in mildly acidic buffers (pH 3–4) to prevent precipitation .
- Dynamic light scattering (DLS) : Monitor particle size in solution to detect aggregation during dilution .
Advanced Question: How to design a stability study for long-term storage?
Methodological Answer:
Follow ICH guidelines with modifications:
Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS and assign structures using fragmentation libraries .
Isothermal microcalorimetry : Measure heat flow to predict shelf-life under ambient conditions .
Crystalline form analysis : Use XRPD to identify hygroscopic polymorphs. Optimize storage in argon-filled vials with desiccants .
Basic Question: What in vitro models are suitable for preliminary toxicity screening?
Methodological Answer:
- Hepatotoxicity : Use primary hepatocytes or HepG2 cells. Measure ALT/AST release and mitochondrial membrane potential (JC-1 dye) .
- CYP inhibition : Screen against CYP3A4/2D6 using luminescent assays (e.g., Promega P450-Glo™) .
- hERG binding : Radioligand displacement assays to assess cardiac risk .
Advanced Question: How to optimize pharmacokinetic (PK) profiling using PBPK modeling?
Methodological Answer:
Input parameters : Measure logP, plasma protein binding, and permeability (Caco-2 assays) for the compound .
Software integration : Use GastroPlus or Simcyp to simulate absorption/distribution. Validate with rodent PK studies (plasma sampling at 0–24h) .
Sensitivity analysis : Identify critical parameters (e.g., hepatic clearance) for further experimental refinement .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and dissolution .
- Waste disposal : Neutralize acidic hydrochloride residues with sodium bicarbonate before aqueous disposal .
- Emergency response : For spills, use absorbent pads and 10% ethanol/water for decontamination .
Advanced Question: How can AI-driven "smart laboratories" enhance SAR studies for analogs?
Methodological Answer:
- Automated synthesis robots : Generate analogs via high-throughput Suzuki coupling or amide formation. Track yields with real-time HPLC .
- Deep learning QSAR : Train neural networks on existing bioactivity data to predict modifications (e.g., substituents on benzothiazole) for improved potency .
- Active learning loops : Prioritize analogs with uncertain predictions for experimental testing to refine models iteratively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
